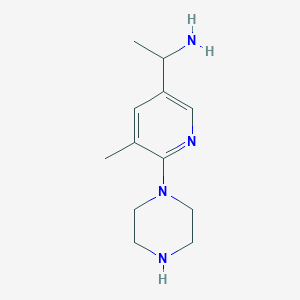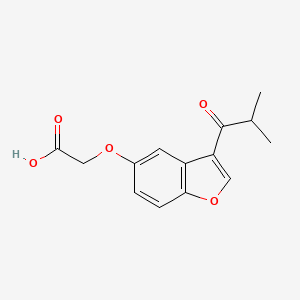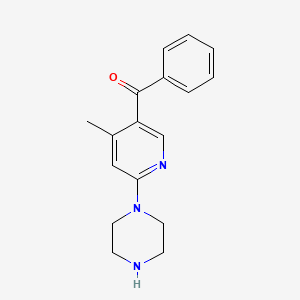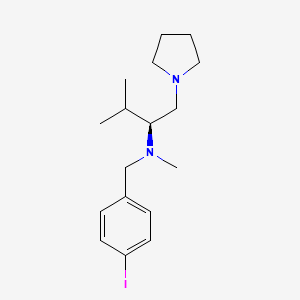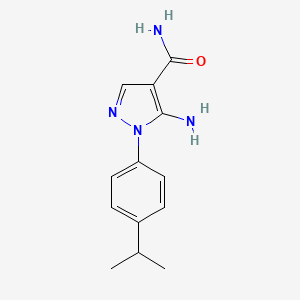
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxamida: es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino, un grupo isopropilfenil y un grupo carboxamida unido a un anillo de pirazol. Ha generado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-Amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxamida típicamente implica la ciclización de 5-amino-1-aril-1H-pirazol-4-carbonitrilos con compuestos β-dicarbonílicos. Esta reacción a menudo se lleva a cabo en presencia de cloruro de estaño (IV) anhidro como catalizador . Las condiciones de reacción pueden variar, pero los disolventes comunes utilizados incluyen etanol y ácido acético, con calentamiento para facilitar el proceso de ciclización .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar disolventes y reactivos de grado industrial y emplear reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino, lo que lleva a la formación de derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carboxamida, convirtiéndolo en una amina.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se suelen utilizar agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las condiciones para la sustitución electrófila a menudo implican el uso de ácidos como el ácido sulfúrico o catalizadores como el cloruro de hierro (III).
Productos Principales:
Oxidación: Derivados nitroso o nitro.
Reducción: Aminas.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: En la investigación biológica, la 5-Amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxamida se ha estudiado por sus posibles propiedades antimicrobianas y antivirales. Sirve como compuesto principal para el desarrollo de nuevos fármacos dirigidos a patógenos específicos .
Medicina: Las posibles propiedades terapéuticas del compuesto se están explorando en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en un candidato prometedor para el desarrollo de fármacos .
Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos. Su estabilidad química y reactividad lo hacen adecuado para diversas aplicaciones industriales .
Mecanismo De Acción
El mecanismo de acción de la 5-Amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxamida implica su interacción con objetivos moleculares específicos en los sistemas biológicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la replicación de patógenos, exhibiendo así propiedades antimicrobianas .
Comparación Con Compuestos Similares
Compuestos Similares:
5-Amino-1-(4-clorobencil)-N-(4-isopropilfenil)-1H-1,2,3-triazol-4-carboxamida: Este compuesto comparte una estructura de pirazol similar, pero incluye un anillo de triazol y un grupo clorobencilo.
Derivados de pirazolo[3,4-d]pirimidin-4(5H)-ona: Estos compuestos tienen un núcleo de pirazol similar, pero difieren en sus patrones de sustitución y estructuras de anillo adicionales.
Singularidad: La 5-Amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxamida es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su combinación de un grupo amino, un grupo isopropilfenil y un grupo carboxamida en el anillo de pirazol lo distingue de otros compuestos similares, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C13H16N4O |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-8(2)9-3-5-10(6-4-9)17-12(14)11(7-16-17)13(15)18/h3-8H,14H2,1-2H3,(H2,15,18) |
Clave InChI |
FSSJKBMHKJAKFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


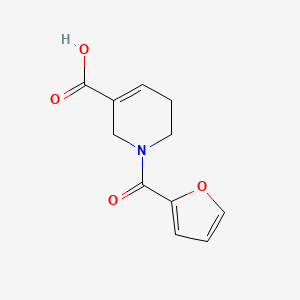

![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11796806.png)
![2-Bromo-6-isopropoxybenzo[d]thiazole](/img/structure/B11796808.png)
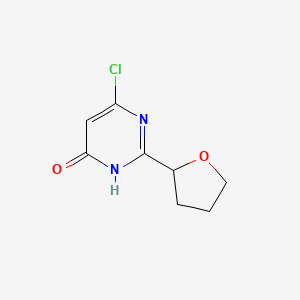
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde](/img/structure/B11796831.png)

![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11796850.png)
